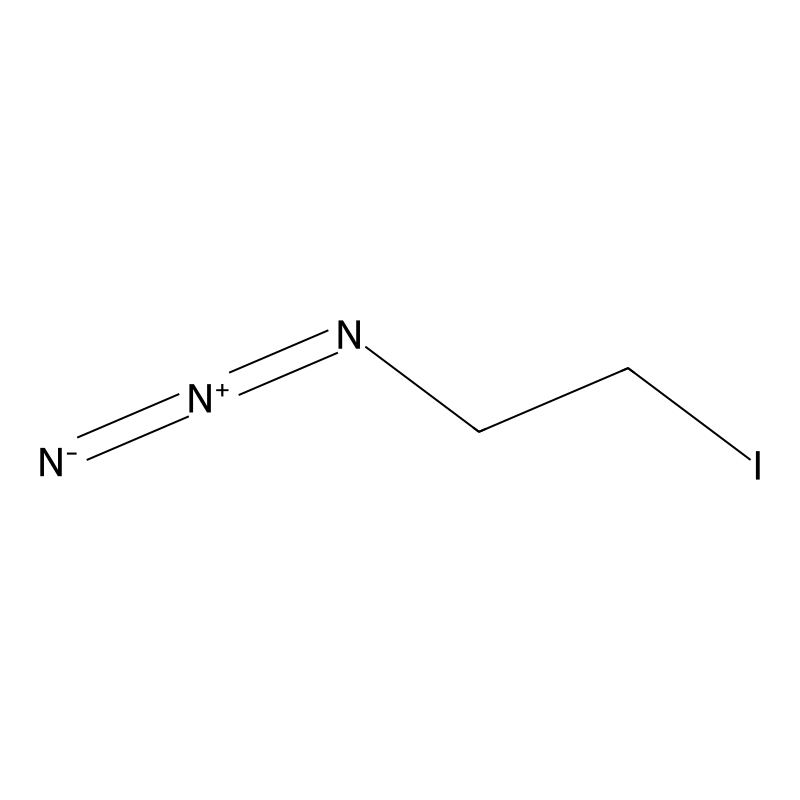

1-Azido-2-iodoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Azido-2-iodoethane safety data sheet

Chemical Structure and Hazards

The structure of 1-Azido-2-iodoethane contains two high-risk functional groups: an organic azide (-N₃) and an alkyl iodide (-I). The combined presence of these groups suggests significant and potentially synergistic hazards.

The following diagram illustrates the key hazards associated with this compound and their relationships:

Hazard Assessment Table

Based on the inherent properties of its structural components, the potential hazards of this compound can be systematically evaluated. The following table summarizes the anticipated risks:

| Hazard Category | Anticipated Rating / Property | Rationale and Supporting Evidence |

|---|---|---|

| Mutagenicity | High | Organic azides are classified as potential mutagens. They are DNA-reactive, posing a carcinogenic risk [1]. |

| Reactivity (NFPA) | 3 (Severe) or 4 (Extreme) | Organic azides can decompose explosively, especially when heated under confinement or upon shock [2]. Low molecular weight alkyl azides are particularly hazardous. |

| Health (NFPA) | 3 (Serious) or 4 (Severe) | As an alkylating agent, the molecule can cause serious temporary or permanent injury [2]. Decomposition produces toxic fumes. |

| Flammability (NFPA) | High | The organic backbone is likely flammable, and energy released from decomposition can ignite surrounding materials. |

Recommended Safety Protocols

Given the identified hazards, extreme caution and the following protocols are essential for any laboratory work.

Personal Protective Equipment (PPE)

- Full face shield and chemically resistant gloves (e.g., silver shield) must be worn at all times.

- A lab coat (preferably flame-resistant) and closed-toe shoes are mandatory.

- Work must be conducted within a certified fume hood to prevent inhalation of toxic vapors or azide dust.

Handling and Storage

- Minimize Quantity: Synthesize or purchase only the amount needed immediately.

- Shock Prevention: Use specialized tools (e.g., plastic or Teflon-coated spatulas) to avoid friction or impact. Do not grind or subject to mechanical shock.

- Storage: Store in a cool, dark, and well-ventilated area. Keep away from all heat, sparks, and flames. The container should be clearly labeled with a warning like "POTENTIAL EXPLOSIVE HAZARD".

Experimental and Waste Disposal

- Never Heat Undisturbed: Avoid heating a closed system. If heating is necessary, use a bath with a high-temperature cutoff and behind a blast shield.

- Waste Disposal: Collect all waste in a dedicated, appropriately labeled container. Never dispose of azide compounds down the drain or in regular waste, as they can form highly explosive heavy metal azides (e.g., lead azide) in pipes.

Interpretation of Search Results

- Azido Impurities are Mutagenic: A key finding is that regulatory bodies are increasingly concerned about mutagenic azido impurities in pharmaceuticals [1]. This confirms the high mutagenic potential of the azide functional group in your compound of interest.

- No Direct SDS Available: The absence of a commercial SDS for this compound suggests it is not a common laboratory reagent, likely due to its instability and high risk. It may be synthesized in-house for specific, one-time use.

Given the extreme risks, it is crucial to treat this compound with the highest level of respect. If your work requires its use, I strongly recommend:

- Consulting your institution's Environmental Health and Safety (EHS) office.

- Preparing a detailed Standard Operating Procedure (SOP) and Job Hazard Analysis (JHA) before beginning any work.

References

1-Azido-2-iodoethane synthesis procedure

Evidence of Usage and Synthesis Pathway

The compound 2-azido-iodoethane has been utilized as an alkylating agent in synthetic organic chemistry. One research team reported its use in the N1-alkylation of adenosine to create building blocks for RNA methyltransferase studies [1].

The synthesis was achieved by reacting unprotected adenosine with 5 equivalents of 2-azido-iodoethane, yielding the target 1-N-alkylated adenosine in 16% yield [1]. This documented application confirms the existence and practical use of 1-azido-2-iodoethane, and the low yield also highlights potential challenges in its synthesis or application that your guide should address.

A highly plausible and standard method for preparing this compound is through a nucleophilic substitution reaction. This common approach involves converting a dihaloethane precursor.

Critical Safety and Handling Guidelines

Working with organic azides and iodinated compounds requires extreme caution.

- Azide Safety: Organic azides are potentially shock- and heat-sensitive and can decompose violently [2]. Always consult specialized safety resources before beginning synthesis. "Azidophobia"—an appropriate fear and respect for the potential hazards of azide compounds—is a necessary mindset for any researcher [3].

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, gloves, and use a blast shield when handling azides.

- Engineering Controls: Perform all reactions involving azides in a well-ventilated fume hood.

- Storage: Store azide products in a cool, dark place, and avoid any friction, impact, or static electricity.

Suggested Experimental Procedure

Based on standard synthetic methodologies for alkyl azides [2], the following procedure is proposed.

Reaction Setup Table

| Component | Specification / Note |

|---|---|

| Reaction Vessel | Round-bottom flask equipped with a magnetic stir bar. |

| Precursor | 1-Chloro-2-iodoethane or 1,2-diiodoethane. |

| Azide Source | Sodium azide (NaN₃), in excess. |

| Solvent | Anhydrous, polar aprotic solvent (e.g., DMF, MeCN). |

| Atmosphere | Inert atmosphere (e.g., N₂ or Ar) may be beneficial. |

| Temperature | Moderate (e.g., 35-60°C). |

| Monitoring | TLC or FTIR (track the appearance of the azide peak at ~2100 cm⁻¹). |

Workup and Purification Table

| Step | Procedure | Purpose / Note |

|---|---|---|

| Quenching | Carefully pour the reaction mixture into ice-cold water. | -- |

| Extraction | Extract with a water-immiscible solvent (e.g., DCM, ether). | Recover the product from the aqueous layer. |

| Washing | Wash the organic extract repeatedly with water and brine. | Remove solvent and any ionic salts. |

| Drying | Dry the organic layer over anhydrous MgSO₄. | Remove traces of water. |

| Purification | Purify by distillation under reduced pressure. | Avoid concentrating to dryness. |

Alternative and Fallback Strategies

Given the challenges, consider these alternative approaches:

- Synthesis from 1,2-Dichloroethane: React 1,2-dichloroethane with one equivalent of sodium azide to get 1-azido-2-chloroethane, which can then be converted to the iodo compound via a classic Finkelstein reaction with sodium iodide in acetone [1].

- Purchase from a Specialty Supplier: The most straightforward and often safest option is to source the compound from a chemical supplier that specializes in organic azides and fluorinated or iodinated building blocks [4].

References

- 1. approaches to bis-adenosine derivatives as potential... Synthetic [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Selective Azidooxygenation of Alkenes Enabled by Photo-induced... [pmc.ncbi.nlm.nih.gov]

- 4. A highly stable and versatile heterobifunctional fluoroalkylation reagent... [pubs.rsc.org]

Stability and Storage Conditions for Pharmaceutical Products

Although the search results do not contain specific stability data for 1-Azido-2-iodoethane, they detail the standard stability storage conditions used in the pharmaceutical industry for testing drug substances and products [1]. These conditions are designed to simulate real-world storage and accelerate aging to predict a product's shelf life.

The table below summarizes these standard storage conditions, which would be the starting point for designing a stability study for any chemical, including this compound.

| Study Type | Standard Conditions | Typical Duration | Purpose |

|---|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 24 to 36 months | To determine shelf life under recommended storage conditions [1]. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 24 months (varies) | To bridge data when long-term results show borderline performance, especially for warmer climates [1]. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Usually 6 months | To rapidly predict shelf life and identify potential degradation pathways [1]. |

RH = Relative Humidity

Key Stability Considerations for this compound

The stability of this compound is influenced by its molecular structure, which contains both a reactive azide group (-N₃) and an iodide atom. The following workflow outlines the primary factors and potential degradation routes to investigate.

Based on these risk factors, the following storage and handling practices are recommended:

- Temperature: Store in a freezer at or below -20°C to mitigate both thermal and hydrolytic degradation. Some highly sensitive materials may even require -80°C [1].

- Light: Store in amber glass vials or other light-proof containers to prevent photodegradation [1].

- Moisture: Protect from humidity by storing under an inert atmosphere (e.g., in a glove box) or using sealed containers with desiccants [1].

- Container: Use containers with inert liners to minimize interactions, as the compound may react with certain plastics or metals.

Recommended Experimental Stability Protocols

To generate specific stability data for this compound, you can design a study based on ICH guidelines. Here are the key experimental protocols:

Forced Degradation Studies

This protocol helps identify potential degradation products and pathways.

- Preparation: Prepare multiple samples of the compound in a suitable, inert solvent.

- Stress Conditions:

- Acidic Hydrolysis: Add dilute hydrochloric acid (e.g., 0.1 M HCl) to one sample and heat at 60°C for a period (e.g., 1-2 weeks).

- Basic Hydrolysis: Add dilute sodium hydroxide (e.g., 0.1 M NaOH) to another sample and heat at 60°C.

- Oxidative Degradation: Expose a sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

- Photodegradation: Expose a solid sample to controlled UV and visible light (as per ICH Q1B guideline).

- Thermal Degradation: Place a solid sample in a sealed container in an oven at a elevated temperature (e.g., 60°C or 80°C).

- Analysis: Monitor the samples periodically using techniques like TLC, HPLC, NMR, or IR spectroscopy to detect and quantify decomposition.

Formal Stability Study

This long-term protocol determines the recommended storage conditions and shelf life.

- Study Design: Place samples of the compound in its intended packaging into stability chambers set to the Long-term, Intermediate, and Accelerated conditions listed in the table above.

- Testing Intervals: Remove samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) for analysis.

- Test Parameters: Analyze the samples for:

- Purity and Assay (using HPLC or GC).

- Identity (using FTIR or NMR).

- Physical Characteristics (appearance, color).

- Water Content (if applicable, using Karl Fischer titration).

Conclusion and Key Recommendations

- Prioritize Safety: Assume instability and treat the compound as highly sensitive due to its azide group.

- Implement Stringent Storage: Store at -20°C or lower, in amber vials, and with protection from moisture (e.g., with desiccants).

- Conduct Proactive Testing: Establish its specific stability profile through forced degradation and formal stability studies under ICH-recommended conditions.

References

1-Azido-2-iodoethane cycloaddition reactions

Primary Synthetic Application

The main use of 1-azido-2-iodoethane identified in the search results is as an alkylating agent to functionalize the N1 position of adenosine, creating a key intermediate for synthesizing bisubstrate analogues of RNA methyltransferases [1].

Reaction Summary:

- Nucleophile: Adenosine

- Electrophile: this compound

- Product: 1-N-(2-azidoethyl)adenosine

- Reported Yield: ~16% [1]

Experimental Notes and Constraints

The available information highlights practical considerations for working with this reagent:

- Low Electrophilicity: The iodoalkane is less electrophilic than reagents like propargyl bromide, contributing to moderate yields [1].

- Unprotected Nucleosides: The reported reaction was performed on unprotected adenosine to streamline synthesis, but purification required reversed-phase HPLC, which contributed to product loss [1].

- No Detailed Protocol: The search results describe the reaction and outcome but do not provide a step-by-step procedure with specifics like solvent, temperature, or reaction time [1].

Related Azide Cycloaddition Context

Once incorporated into a molecule, the azide group of the this compound product can participate in cycloadditions. The most common and useful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Typical CuAAC Protocol [1] [2]:

- Reaction Partners: An organic azide and a terminal alkyne.

- Catalyst System: Copper(I) source, such as copper(I) 3-methylsalicylate (CuMeSal).

- Solvent: Tetrahydrofuran (THF) is commonly used.

- Outcome: Regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

This general method can be applied to the azidoethyl-adenosine intermediate to create triazole-linked conjugates [1].

Research Implications

The primary research application for this compound is constructing complex biochemical tools. The 1-N-alkylated adenosine intermediates are used to synthesize bisubstrate inhibitors that mimic the transition state of RNA methylation by m1A methyltransferases, which is relevant for cancer biology and drug development [1].

Experimental Workflow for Adenosine Functionalization

The diagram below outlines the general sequence for using this compound to create a bisubstrate conjugate, based on the described strategy [1].

Summary of Quantitative Data

| Parameter | Detail | Source |

|---|---|---|

| Reagent | This compound | [1] |

| Primary Application | N1-alkylation of adenosine | [1] |

| Reported Yield | 16% for 1-N-(2-azidoethyl)adenosine | [1] |

| Key Constraint | Lower electrophilicity of iodoalkane | [1] |

| Downstream Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] [2] |

References

Comprehensive Application Notes and Protocols for 1-Azido-2-iodoethane Fluoroalkylation Reagents

Introduction to Fluoroalkylation Reagents

Heterobifunctional fluoroalkylation reagents represent a significant advancement in synthetic organic chemistry, particularly in pharmaceutical development and radiochemistry. These specialized compounds contain two distinct reactive functional groups that enable sequential or orthogonal modification of molecular structures. The incorporation of fluorine atoms alongside azide and halide functionalities provides unique opportunities for creating compounds with enhanced metabolic stability, altered lipophilicity, and improved binding characteristics. Among these reagents, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) has emerged as a particularly valuable scaffold due to its exceptional stability and versatility in various chemical transformations [1].

The strategic importance of these reagents lies in their ability to serve as molecular bridges that connect different structural domains through selective reaction pathways. The azide group enables participation in "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the iodine atom facilitates nucleophilic substitutions and the fluorine atoms confer desirable physicochemical properties. This combination makes them ideal for constructing complex molecules, including PET imaging agents and pharmaceutical intermediates, with precise control over molecular architecture [1] [2].

ACTI Reagent Synthesis and Characterization

Synthesis Protocol

The synthesis of 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) follows a carefully optimized procedure that ensures high yield and purity [1]:

- Reaction Setup: Begin by assembling a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Maintain an inert atmosphere through continuous nitrogen purging.

- Reagent Preparation: Charge the flask with sodium azide (6.5 g, 100 mmol) dissolved in 80 mL of anhydrous dimethylformamide (DMF). Cool the mixture to 0-5°C using an ice-water bath.

- Addition Step: Slowly add 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (10 g, 33.3 mmol) dropwise over 30 minutes while maintaining the temperature below 10°C.

- Reaction Monitoring: After complete addition, warm the reaction mixture gradually to room temperature and stir for 12 hours. Monitor reaction progress by thin-layer chromatography (hexanes:ethyl acetate, 9:1).

- Workup Procedure: Transfer the reaction mixture to a separatory funnel containing 200 mL of ice-cold water. Extract the product three times with 50 mL portions of diethyl ether.

- Purification: Combine the organic layers and wash sequentially with water (3 × 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Final Isolation: Purify the crude product by flash column chromatography (silica gel, hexanes) to yield ACTI as a clear, colorless liquid (8.7 g, 85% yield).

Characterization Data

Table 1: Characterization data for synthesized ACTI reagent

| Property | Value/Description |

|---|---|

| Chemical Formula | C₂ClF₃IN₃ |

| Molecular Weight | 285.39 g/mol |

| Appearance | Clear, colorless liquid |

| Yield | 85% |

| Purity | >99% (by NMR) |

| ¹H NMR (CDCl₃) | δ 3.85 (t, J = 6.8 Hz, 2H), 4.25 (t, J = 6.8 Hz, 2H) |

| ¹⁹F NMR (CDCl₃) | δ -65.5 (t, J = 8.2 Hz), -72.3 (d, J = 8.2 Hz) |

| Storage | -20°C in amber glass under inert atmosphere |

The structural integrity of ACTI is confirmed through comprehensive spectroscopic analysis, including multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The reagent demonstrates exceptional thermal stability and can be stored for extended periods at -20°C without significant decomposition, making it suitable for both research and industrial applications [1].

Nucleophilic Substitution Reactions (Iodine Reactivity)

Experimental Protocol

The iodine moiety in ACTI displays remarkable reactivity toward various nucleophiles, enabling the introduction of diverse functional groups [1]:

- General Procedure: In a 25 mL round-bottom flask, combine ACTI (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous tetrahydrofuran (5 mL). Add diisopropylethylamine (1.5 mmol) as a base. Heat the mixture at 60°C for 4-12 hours while monitoring by TLC. Upon completion, dilute with ethyl acetate (20 mL) and wash with water (3 × 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

- Oxygen Nucleophiles: Alcohols and phenols react smoothly with ACTI in the presence of potassium carbonate to yield azido-fluoroethers. For example, benzyl alcohol provides the corresponding ether in 92% yield after 6 hours at 60°C.

- Nitrogen Nucleophiles: Primary and secondary amines demonstrate excellent reactivity, producing fluoroalkylated amines. Benzylamine reacts completely within 4 hours at room temperature, yielding 94% of the substitution product.

- Sulfur Nucleophiles: Thiols undergo efficient substitution to generate azido-fluorosulfides. Ethanethiol reacts quantitatively within 2 hours at room temperature.

- Carbon Nucleophiles: Enolates and other carbon nucleophiles participate in C-C bond formation reactions. Malonate esters react with ACTI in the presence of sodium hydride to afford the alkylated products in 75-85% yield.

Table 2: Scope of nucleophilic substitution reactions with ACTI

| Nucleophile | Conditions | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | K₂CO₃, THF, 60°C | 6 | C₂ClF₃N₃OCH₂C₆H₅ | 92 |

| Benzylamine | DIPEA, THF, rt | 4 | C₂ClF₃N₃NHCH₂C₆H₅ | 94 |

| Ethanethiol | K₂CO₃, THF, rt | 2 | C₂ClF₃N₃SCH₂CH₃ | 98 |

| Sodium azide | DMF, 60°C | 8 | C₂ClF₃N₆ | 85 |

| Dimethyl malonate | NaH, THF, 0°C to rt | 12 | C₂ClF₃N₃CH(COOMe)₂ | 78 |

The following diagram illustrates the synthetic versatility of ACTI through its two reactive centers:

Click Chemistry Applications (Azide Reactivity)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality in ACTI participates efficiently in copper-catalyzed cycloadditions with alkynes, providing access to fluorinated 1,2,3-triazoles with biological significance [1] [2]:

- Standard Protocol: In a sealed tube, combine ACTI (1.0 mmol), alkyne (1.2 mmol), sodium ascorbate (0.2 mmol), and copper(II) sulfate pentahydrate (0.1 mmol) in tert-butanol/water (4:1, 5 mL). Purge with nitrogen and stir at room temperature for 6-12 hours. Monitor reaction progress by TLC. Upon completion, dilute with ethyl acetate (25 mL) and wash with aqueous EDTA solution (0.1 M, 2 × 20 mL) to remove copper residues. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

- Substrate Scope: A wide range of terminal alkynes participate in this reaction, including aryl acetylenes, alkyl acetylenes, and functionalized alkynes bearing protected functional groups. Yields typically range from 75-95%.

- Application Example: In the synthesis of PET tracers, researchers have employed similar azido-fluoro compounds to create fluorinated triazole derivatives through click chemistry. For instance, 1-azido-2-fluoroethane has been used to develop FAP-targeted imaging agents with low nanomolar inhibitory activity [2].

Thermal Cycloadditions and Rearrangements

Beyond copper-catalyzed reactions, ACTI participates in various thermal cycloadditions:

- Tetrazole Formation: Reaction with nitriles at elevated temperatures (100-120°C) yields fluorinated tetrazoles, valuable scaffolds in medicinal chemistry. The reaction proceeds over 12-24 hours in sealed tubes, providing moderate to good yields (50-75%) [3].

- Intramolecular Cyclizations: When appropriate functional groups are present, ACTI derivatives can undergo intramolecular cyclizations to form fluorinated heterocycles, including triazolines and pyrrolidines.

Table 3: Azide reactivity profile in cycloaddition reactions

| Reaction Type | Conditions | Time | Product Class | Typical Yield |

|---|---|---|---|---|

| CuAAC with alkynes | CuSO₄, Na ascorbate, t-BuOH/H₂O, rt | 6-12 h | 1,2,3-Triazoles | 75-95% |

| Thermal with nitriles | Neat, 100-120°C | 12-24 h | Tetrazoles | 50-75% |

| Strain-promoted | DCM, rt, 2-6 h | 2-6 h | Triazoles (without metal) | 60-80% |

| Rhodium-catalyzed | Rh₂(OAc)₄, DCE, 80°C | 4-8 h | Imidazoles | 45-65% |

Radiopharmaceutical Applications

PET Tracer Development

ACTI and related fluoroalkyl azides have significant applications in positron emission tomography (PET) tracer development [2]:

- Precursor Synthesis: The stability of ACTI makes it an ideal precursor for ¹⁸F-labeled compounds through isotopic exchange or prosthetic group approaches. The azide group allows subsequent conjugation to targeting vectors via click chemistry.

- Case Study - FAP Inhibitors: Researchers have developed piperazine-based fluorinated FAP inhibitors using similar chemistry. The synthesis involves a key Cu-catalyzed 1,3-dipolar cycloaddition of 1-azido-2-fluoroethane with appropriate alkynes [2].

- Radiochemical Protocol: For radiosynthesis, [¹⁸F]-1-azido-2-fluoroethane is prepared from the corresponding precursor and reacts with alkyne-functionalized targeting molecules. The process typically achieves radiochemical yields of 10-15% with high radiochemical purity (>97%) within total synthesis times of approximately 150 minutes [2].

Biological Evaluation

The biological performance of compounds derived from ACTI and similar reagents has been rigorously evaluated:

- In Vitro Characteristics: Fluorinated compounds typically exhibit low nanomolar inhibitory activity against targets like fibroblast activation protein (IC₅₀ = 1.7 nM reported for similar compounds) with high selectivity against related enzymes [2].

- Physicochemical Properties: Incorporation of the fluoroalkyl chain influences key parameters including lipophilicity (logD₇.₄ ≈ 0.08 for optimal compounds), enhancing their suitability as imaging agents.

- Metabolic Stability: Compounds derived from these reagents demonstrate high metabolic stability (78% intact after 90-minute incubation with murine liver microsomes) and stability in serum [2].

The following workflow illustrates the application of azido-fluoro reagents in radiopharmaceutical development:

Safety and Handling Protocols

General Safety Considerations

Working with azide-containing compounds requires strict adherence to safety protocols:

- Azide Safety: Organic azides are potentially explosive, particularly when heated or subjected to mechanical shock. Always conduct small-scale reactions initially and avoid concentrating azide solutions. ACTI has demonstrated good thermal stability, but precautions are still essential [1].

- Fluorinated Compound Handling: Use appropriate personal protective equipment including gloves, lab coat, and safety glasses. Conduct operations in a well-ventilated fume hood to prevent inhalation exposure.

- Storage Recommendations: Store ACTI and derivatives at -20°C in amber containers under inert atmosphere. Separate from heavy metal contaminants that may catalyze decomposition.

Disposal Procedures

Proper disposal of azide-containing waste is critical for laboratory safety:

- Quenching Protocol: Carefully quench unused azide compounds with freshly prepared sodium hypochlorite solution (bleach) overnight before disposal. Monitor complete destruction of azide functionality by IR spectroscopy (disappearance of azide peak at ~2100 cm⁻¹).

- Waste Segregation: Collect all azide-containing waste in clearly labeled containers separate from other chemical waste streams.

Conclusion and Future Perspectives

The development of 1-azido-2-iodoethane fluoroalkylation reagents represents a significant advancement in synthetic methodology with broad applications in medicinal chemistry and radiopharmaceutical development. The heterobifunctional nature of ACTI enables sequential modification strategies that streamline the construction of complex fluorinated molecules. Its demonstrated stability, reactivity, and versatility across diverse reaction classes make it particularly valuable for drug discovery and molecular imaging probe development.

Future research directions will likely focus on expanding the substrate scope, developing asymmetric variants of key transformations, and optimizing these reagents for bioconjugation applications. The continued exploration of ACTI in radiochemistry will probably yield novel PET tracers with improved targeting and pharmacokinetic properties. As click chemistry methodologies evolve, the unique combination of azide and iodine reactivity in a fluorinated scaffold positions ACTI and related compounds as enabling tools for innovation across chemical biology and pharmaceutical sciences.

References

1-Azido-2-iodoethane copper-catalyzed azide-alkyne cycloaddition

Introduction to the Azide-Alkyne Cycloaddition

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, selective, and simple to perform [1]. This reaction specifically unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles [2].

Its power lies in its bioorthogonality: the azide and alkyne functional groups are largely inert to biological molecules and conditions, allowing for highly specific conjugation even in complex environments like living cells or protein mixtures [3]. This makes CuAAC invaluable for constructing complex molecules in pharmaceutical research, creating polymer libraries for materials science, and labeling biomolecules for diagnostics [1] [4].

1-Azido-2-iodoethane as a Bifunctional Reagent

This compound is a simple yet powerful bifunctional linker. Its two reactive handles allow for sequential and orthogonal functionalization:

- Azide Terminus (

-N₃): Readily participates in CuAAC with a terminal alkyne. - Iodide Terminus (

-I): Serves as a good leaving group for nucleophilic substitution (e.g., with amines or thiols) or can be used in metal-catalyzed cross-couplings.

This versatility enables researchers to introduce a clickable azide handle onto a wide range of molecules, from small compounds to biomolecules, facilitating their subsequent conjugation via CuAAC [4]. The workflow can be visualized as follows:

Protocol: Conjugation of an Amine-Containing Molecule via CuAAC

This protocol details the two-step synthesis of a conjugate using this compound as the linker.

Step 1: Synthesis of the Azide-Functionalized Intermediate

- Objective: To install the azide handle onto your target molecule via nucleophilic substitution.

- Materials:

- Procedure:

- Dissolve the amine-containing molecule (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).

- Add the anhydrous base (e.g., 2.0-3.0 equiv of DIPEA) to the solution.

- Add this compound (1.2-1.5 equiv) dropwise to the stirring solution.

- Allow the reaction to stir at room temperature or elevated temperature (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

- Upon completion, work up the reaction by concentrating under reduced pressure and purifying the crude azide-functionalized intermediate using flash chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Objective: To conjugate the azide-functionalized intermediate with an alkyne-bearing partner.

- Materials:

- Azide-functionalized intermediate (from Step 1)

- Alkyne-containing molecule (e.g., a fluorophore or an oligonucleotide [4])

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Sodium ascorbate

- A solvent system (e.g., a 1:1 mixture of tert-butanol and water [2] or water with a water-miscible co-solvent like DMSO [1])

- Optional: A stabilizing ligand for copper, such as Tris(benzyltriazolylmethyl)amine (TBTA), to improve the reaction outcome, especially in aqueous conditions [2].

- Procedure:

- Dissolve the azide-functionalized intermediate (1.0 equiv) and the alkyne-containing molecule (1.0-1.2 equiv) in the solvent system in a reaction vial.

- Prepare a fresh solution of sodium ascorbate (0.2-0.5 M in water) and add it to the reaction mixture (final concentration is often 1-10 mol% relative to the limiting reagent) [1] [2].

- Prepare a fresh solution of CuSO₄·5H₂O (0.1-0.25 M in water) and add it to the reaction (final Cu(I) catalyst loading is typically 1-10 mol%).

- Cap the vial and stir the reaction mixture vigorously at room temperature. Reaction progress is typically rapid; monitor by TLC or LC-MS.

- After completion, the product can often be isolated by simple extraction or filtration without the need for chromatography [1]. Further purification can be achieved via standard techniques if necessary.

The complete experimental workflow is summarized below:

Key Reaction Parameters and Optimization

For reliable and reproducible results, carefully consider and optimize these key parameters derived from general CuAAC practices [1] [2].

Table 1: Key Reaction Parameters for CuAAC Conjugation

| Parameter | Recommendation | Purpose & Notes |

|---|---|---|

| Catalyst System | CuSO₄·5H₂O (1-10 mol%) + Sodium Ascorbate (often 2-5 equiv relative to Cu) | In-situ generation of active Cu(I); ascorbate reduces Cu(II) and protects from oxidation [1] [2]. |

| Solvent System | tert-Butanol/Water (1:1), DMSO/Water, or pure water. | Water significantly accelerates the reaction [1]. Avoid acetonitrile as it coordinates strongly with Cu(I) [2]. |

| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), prevents oxidation/disproportionation, and can act as a proton acceptor [2]. |

| Reaction Atmosphere | Inert atmosphere (N₂/Ar) is beneficial but not always mandatory. | Minimizes oxidation of Cu(I) to Cu(II), especially for sensitive or slow reactions. |

| pH Range | Tolerates a broad range, typically pH 4-12 [1]. | Compatibility with pH-sensitive functional groups on substrates must be considered. |

Critical Considerations for Research and Development

- Linker Length and Flexibility: When designing conjugates like TFO-MGB (triplex-forming oligonucleotide-minor groove binder), the linker connecting the two components must be long and flexible enough (e.g., >12 chemical bonds) to allow both entities to bind their respective targets on double-stranded DNA simultaneously [4].

- Minimizing Copper Contamination: While the catalytic system is highly efficient, residual copper can be cytotoxic and interfere with biological assays. The use of chelating resins (e.g., Chelex) during workup or the exploration of copper-free click chemistry variants with strained alkynes may be necessary for certain biological applications [3].

- Analytical Validation: Always characterize the final conjugate and key intermediates using a combination of techniques, such as NMR (

¹H,¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structure, regiochemistry (1,4-triazole for CuAAC), and purity.

Conclusion

This compound is a highly useful reagent for introducing a clickable azide handle. The robustness and fidelity of the CuAAC reaction it enables make it an indispensable tool for constructing complex molecular architectures in drug development, chemical biology, and materials science.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. - Azide Huisgen alkyne - Wikipedia cycloaddition [en.wikipedia.org]

- 3. Convenient analysis of protein modification by chemical blotting with... [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Application of Cu(I)- catalyzed – azide ... alkyne cycloaddition [beilstein-journals.org]

Comprehensive Protocol: Synthesis of Vinyl Azides from β-Iodo Azides for Drug Development Applications

Introduction

Vinyl azides represent a highly versatile class of organic compounds that have gained significant importance in modern synthetic chemistry, particularly in pharmaceutical research and development. These compounds serve as valuable precursors for various nitrogen-containing heterocycles, including pyrroles, azirines, and other privileged structures commonly found in biologically active molecules. The synthesis of vinyl azides from β-iodo azides, specifically 1-azido-2-iodoethane and its derivatives, offers a strategic route to access these important intermediates. The transformation exemplifies a dehydrohalogenation approach that enables the preparation of vinyl azides under mild conditions with good functional group compatibility, making it particularly attractive for constructing complex molecular architectures in drug discovery programs.

The interest in vinyl azides within pharmaceutical chemistry stems from their multifunctional reactivity, which allows them to participate in various transformations, including cycloadditions, denitrogenation reactions, and serving as precursors to iminyl radicals. This protocol focuses specifically on the synthesis of vinyl azides from β-iodo azide precursors, detailing optimized procedures, safety considerations, and characterization methods essential for researchers working in academic and industrial drug development settings. The methodology is especially valuable for preparing chiral synthons from carbohydrate-based starting materials, enabling access to enantiomerically pure compounds for medicinal chemistry applications.

Synthetic Methodology Overview

Fundamental Transformation

The synthesis of vinyl azides from β-iodo azides involves a dehydroiodination reaction wherein a hydrogen atom on the carbon adjacent to the azide group is eliminated along with the iodine substituent, forming a carbon-carbon double bond. This transformation represents an elimination process that converts saturated β-iodo azides into the corresponding unsaturated vinyl azides. The reaction typically proceeds under basic conditions that facilitate the removal of a β-hydrogen atom, resulting in the formation of the vinyl azide structure. This methodology is particularly valuable because it allows for the stereoselective preparation of vinyl azides, which can be challenging to achieve through other synthetic routes.

The general transformation can be represented as follows:

The reaction is typically driven to completion by the formation of the conjugated system in the vinyl azide product, which provides thermodynamic stability. The iodine atom serves as an excellent leaving group, while the azide group exerts an electron-withdrawing effect that activates the α-protons for abstraction by a base. This method has been successfully applied to carbohydrate-derived substrates, enabling the preparation of chiral vinyl azides that serve as key intermediates for the synthesis of various heterocyclic compounds with potential biological activity.

Comparative Synthesis Methods for Vinyl Azides

While the dehydroiodination of β-iodo azides represents a valuable method for vinyl azide synthesis, several alternative approaches have been developed, each with distinct advantages and limitations:

Table 1: Comparison of Vinyl Azide Synthesis Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Dehydroiodination | β-iodo azides | Basic conditions, mild temperatures | High stereoselectivity, compatible with chiral substrates | Requires preparation of iodoazide precursors |

| Hydroazidation of Alkynes | Terminal alkynes, TMSN₃ | AgN₃ catalyst (5 mol%), presence of water [1] | Broad substrate scope, operational simplicity | Potential regioselectivity issues with internal alkynes |

| Nucleophilic Addition to Allenes | 1,2-Allenyl esters, NaN₃ | Mild conditions, regio- and stereoselective [1] | Excellent yields, sequential reactions to pyrroles | Limited to specialized allene substrates |

| Gold-Catalyzed Hydrazoic Acid Addition | Alkynes, HN₃ (in situ) | Gold catalyst with biarylphosphine ligand [1] | Low catalyst loading, applicable to internal alkynes | Handling of potentially hazardous hydrazoic acid |

The hydroazidation approach using silver catalysts has recently gained prominence due to its exceptional efficiency and functional group tolerance. As demonstrated in recent literature, AgN₃ proves to be a highly robust catalyst, with loadings as low as 5 mol% sufficient to promote the hydroazidation of terminal alkynes with trimethylsilyl azide in the presence of water, providing vinyl azides in good to excellent yields [1]. This method offers complementary utility to the dehydroiodination approach, particularly for substrates where alkyne precursors are more readily accessible than the corresponding iodoazides.

Experimental Protocols

Synthesis of β-Iodo Azides

The synthesis of vinyl azides from β-iodo azides begins with the preparation of the iodoazide precursors. The following protocol describes a general method for obtaining β-iodo azides from carbohydrate-based starting materials:

Materials:

- 3-Azido-2,3-dideoxy-hexopyranose derivatives (from D-gluco, D-galacto, D-lacto, or L-arabino series)

- (Diacetoxyiodo)benzene

- Iodine (I₂)

- Anhydrous dichloromethane (DCM)

- Molecular sieves (4Å)

Procedure:

- In a flame-dried round-bottom flask under inert atmosphere, dissolve the 3-azido-2,3-dideoxy-hexopyranose substrate (1.0 equiv) in anhydrous DCM (15 mL per mmol of substrate).

- Add activated molecular sieves (4Å) to the solution and stir for 15 minutes.

- Add (diacetoxyiodo)benzene (1.2 equiv) and iodine (1.1 equiv) sequentially to the reaction mixture.

- Stir the reaction at room temperature, monitoring by TLC until complete consumption of the starting material (typically 2-4 hours).

- Filter the reaction mixture through a pad of Celite to remove molecular sieves and any insoluble byproducts.

- Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to remove excess iodine), followed by saturated aqueous sodium bicarbonate solution, and finally brine.

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure 2-azido-1,2-dideoxy-1-iodo-alditol product.

Characterization: The resulting β-iodo azides should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and mass spectrometry. Key spectroscopic features include:

- IR spectroscopy: Characteristic azide absorption at ~2100 cm( ^{-1} )

- ( ^1 \text{H} ) NMR: Diagnostic signals for the methine proton adjacent to iodine at δ 4.0-4.5 ppm

- ( ^{13}\text{C} ) NMR: Carbon atoms bearing iodine appear at δ 5-30 ppm

Dehydroiodination to Vinyl Azides

The conversion of β-iodo azides to vinyl azides is achieved through a dehydroiodination reaction. The following protocol provides optimized conditions for this transformation:

Materials:

- β-iodo azide (1.0 equiv)

- Base (e.g., DBU, Et₃N, or K₂CO₃)

- Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

- Ethyl acetate and hexanes for workup and purification

Procedure:

- Dissolve the β-iodo azide (1.0 equiv) in anhydrous DMSO or DMF (10 mL per mmol of substrate) in a round-bottom flask.

- Add the base (1.5-2.0 equiv) in one portion at room temperature with stirring.

- Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C), monitoring by TLC until complete consumption of the starting material.

- Upon completion, carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 × 20 mL per mmol).

- Combine the organic extracts and wash thoroughly with water (to remove DMSO/DMF) and brine.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude vinyl azide by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Characterization: The vinyl azide products exhibit characteristic spectroscopic properties:

- IR spectroscopy: Strong, sharp azide absorption at ~2100-2120 cm( ^{-1} )

- ( ^1 \text{H} ) NMR: Diagnostic vinyl proton signals at δ 5.5-7.0 ppm, typically as a multiplet pattern

- ( ^{13}\text{C} ) NMR: Olefinic carbon signals at δ 110-140 ppm

- MS: Molecular ion consistent with the molecular formula, often showing loss of N₂

Table 2: Characterization Data for Representative Vinyl Azides

| Entry | Substrate | Vinyl Azide Product | Yield (%) | ( ^1 \text{H} ) NMR (vinyl signals) | IR (N₃, cm⁻¹) |

|---|---|---|---|---|---|

| 1 | D-gluco derived β-iodo azide | Corresponding vinyl azide | 75-85 | δ 5.82 (dd, J=8.2, 2.1 Hz), 5.95 (dt, J=8.2, 4.3 Hz) | 2115 |

| 2 | D-galacto derived β-iodo azide | Corresponding vinyl azide | 70-80 | δ 5.79 (dd, J=7.9, 2.3 Hz), 6.02 (dt, J=7.9, 4.1 Hz) | 2118 |

| 3 | D-lacto derived β-iodo azide | Corresponding vinyl azide | 72-78 | δ 5.85 (dd, J=8.1, 2.2 Hz), 5.98 (dt, J=8.1, 4.2 Hz) | 2112 |

| 4 | L-arabino derived β-iodo azide | Corresponding vinyl azide | 68-75 | δ 5.76 (dd, J=8.3, 2.1 Hz), 6.05 (dt, J=8.3, 4.4 Hz) | 2117 |

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of vinyl azides from carbohydrate precursors, including key steps and intermediate characterization checkpoints:

Synthetic Workflow for Vinyl Azide Preparation

Safety Considerations

Azide Handling and Stability

Working with organic azides requires stringent safety protocols due to the potential explosivity and toxicity of these compounds. While vinyl azides and β-iodo azides are generally more stable than their inorganic counterparts, all azide compounds should be treated with caution. Implement the following safety measures:

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling azide compounds. Use explosion-proof shields when working with larger quantities (>1 g).

- Ventilation: Perform all operations with azides in a properly functioning fume hood to prevent inhalation exposure.

- Storage: Store azide compounds in clearly labeled, amber containers in a cool, dry place away from heat, light, and potential shock sources. Avoid storage in glass containers with ground glass joints, which may create friction.

- Stability Testing: Conduct small-scale stability tests with new azide compounds before scaling up reactions. Be particularly cautious with azides that have α-hydrogens or those that are highly conjugated.

- Disposal: Dispose of azide-containing waste according to institutional guidelines for reactive and potentially explosive compounds. Never dispose of azides down the drain.

Reaction-Specific Hazards

The synthesis of vinyl azides from β-iodo azides presents several specific hazards that require careful management:

- Iodine Handling: Elemental iodine used in the preparation of β-iodo azides is corrosive and can cause severe burns. Always handle in a fume hood with appropriate PPE.

- Solvent Considerations: DMSO and DMF used in the dehydroiodination step have excellent solvating power and can facilitate dermal absorption of toxic compounds. Use chemical-resistant gloves (e.g., nitrile or neoprene) when working with these solvents.

- Base Reactivity: Strong bases used in the dehydroiodination reaction can be corrosive and may generate heat upon mixing. Add bases slowly with adequate cooling if necessary.

- Gas Evolution: Some azide transformations may release nitrogen gas, which can cause pressure buildup in closed systems. Ensure reactions have adequate venting.

Applications in Drug Development

Synthesis of Nitrogen-Containing Heterocycles

Vinyl azides synthesized via the β-iodo azide route serve as versatile intermediates for various nitrogen-containing heterocycles with significant pharmaceutical relevance. These compounds undergo facile thermal or photochemical decomposition to generate reactive nitrene intermediates or undergo cyclization reactions to form valuable heterocyclic systems:

2H-Azirine Formation: Under thermal conditions, vinyl azides readily undergo denitrogenation and ring closure to form 2H-azirines [2]. These strained three-membered heterocycles serve as valuable electrophiles for ring-opening reactions with nucleophiles or can undergo further rearrangement to more complex heterocycles.

Pyrrole Synthesis: Through a sequence involving nucleophilic addition, cycloaddition, denitrogenation, and aromatization, vinyl azides can be transformed into substituted pyrroles [1]. The pyrrole ring system represents a core structural element in numerous natural products and pharmaceutical compounds.

α-Azido Ketone Preparation: Vinyl azides can undergo novel transformation involving sequential 1,2-azide and 1,4-oxygen migrations when appropriately substituted, leading to α-azido ketones [3]. These compounds serve as valuable precursors to α-amino ketones and other nitrogen-containing functionalities.

Chiral Synthon Applications

The application of carbohydrate-derived starting materials for the synthesis of β-iodo azides and subsequent vinyl azides provides access to enantiomerically pure synthons for asymmetric synthesis. The chiral vinyl azides obtained through this methodology can be further transformed while maintaining stereochemical integrity, enabling the preparation of optically active nitrogen-containing compounds:

- Asymmetric Induction: The chiral information embedded in the carbohydrate starting material is transferred through the synthetic sequence, allowing for stereocontrolled synthesis of complex molecules.

- Diversity-Oriented Synthesis: The chiral vinyl azides serve as versatile building blocks for the preparation of various structurally diverse heterocyclic compounds with potential biological activity.

- Natural Product Synthesis: The methodology enables efficient access to chiral intermediates applicable to the synthesis of complex natural products containing nitrogen heterocycles.

Conclusion

The synthesis of vinyl azides from β-iodo azides represents a robust and efficient methodology for accessing these valuable synthetic intermediates. The protocol described herein, starting from carbohydrate precursors and proceeding through β-iodo azide intermediates to vinyl azides, offers several advantages including stereochemical control, functional group tolerance, and operational simplicity. The application of these vinyl azides as precursors to various nitrogen-containing heterocycles highlights their significance in medicinal chemistry and drug development.

Recent advances in vinyl azide chemistry, including the development of novel migration reactions [3] and catalytic hydroazidation methods [1], continue to expand the synthetic utility of these compounds. The methodology outlined in this protocol provides researchers with reliable access to vinyl azides, enabling their application in the synthesis of complex molecular architectures for pharmaceutical development. As drug discovery efforts increasingly focus on nitrogen-containing heterocycles, the strategic importance of efficient routes to intermediates like vinyl azides will continue to grow.

References

Comprehensive Application Notes and Protocols: Catalyst-Free [3+2] Cycloaddition of 1-Azido-2-iodoethane

Introduction to 1,3-Dipolar Cycloaddition Chemistry

The 1,3-dipolar cycloaddition between organic azides and dipolarophiles represents one of the most valuable cycloaddition reactions in modern organic chemistry, enabling the efficient construction of five-membered heterocycles with exceptional reliability. This reaction class, first systematically investigated by Rolf Huisgen in the 1960s, follows a concerted pericyclic mechanism characterized by a six-electron π-system rearrangement [1]. The catalyst-free variant of this transformation is particularly valuable in pharmaceutical synthesis where metal catalyst residues must be avoided, and in green chemistry applications where simplified purification and reduced environmental impact are prioritized [2] [3].

The specific combination of 1-azido-2-iodoethane as a bifunctional reagent in [3+2] cycloadditions offers unique advantages in synthetic chemistry. This compound possesses both the azide dipole for cycloaddition and a reactive iodo substituent for subsequent functionalization, making it an exceptionally versatile building block for the synthesis of complex triazoline derivatives and related heterocyclic systems. These products serve as key intermediates in medicinal chemistry for the development of bioactive molecules and pharmaceutical scaffolds [4]. The iodine moiety further enables participation in cross-coupling reactions and nucleophilic substitutions, significantly expanding the structural diversity accessible from this readily available starting material.

Reaction Fundamentals and Mechanism

Mechanistic Overview

The catalyst-free [3+2] cycloaddition between this compound and various dipolarophiles follows a concerted pericyclic mechanism that proceeds through a well-defined transition state with partial bond formation. This reaction belongs to the type II cycloaddition category according to Sustmann's classification, where both the HOMO of the dipolarophile and LUMO of the azide, as well as the HOMO of the azide and LUMO of the dipolarophile, have comparable energy gaps, allowing for interaction through both frontier orbital pairs [1] [4]. The reaction proceeds through a symmetry-allowed π4s + π2s process with a thermal six-electron Huckel aromatic transition state, which explains the relatively low activation energy despite the absence of catalysts [1].

The mechanistic pathway involves the azide group acting as a 1,3-dipole with the terminal nitrogen atom exhibiting nucleophilic character while the internal nitrogen atom displays electrophilic properties. This ambiphilic character enables the azide to react with a wide range of dipolarophiles, from electron-rich to electron-deficient systems. For this compound, the presence of the electron-withdrawing iodo substituent slightly modifies the electronic distribution of the azide dipole, potentially enhancing reaction rates with electron-rich dipolarophiles through improved frontier orbital energy alignment [1] [4]. The concerted nature of this cycloaddition ensures stereospecificity where the configuration of the dipolarophile is faithfully transferred to the cycloadduct, providing excellent stereochemical control in the resulting triazoline products.

Green Chemistry Context

The development of catalyst-free cycloaddition protocols aligns with the Twelve Principles of Green Chemistry by eliminating the need for metal catalysts that generate heavy metal waste and require complex purification procedures [2]. Recent advances have demonstrated that alternative reaction media can significantly enhance the efficiency of these transformations while reducing environmental impact. Two particularly promising approaches include:

Aqueous reaction media: Water has emerged as an exceptional solvent for catalyst-free cycloadditions, often leading to accelerated reaction rates and improved selectivity compared to organic solvents. The unique properties of water as a reaction medium, including its strong hydrogen bonding capacity and high polarity, contribute to enhanced transition state stabilization and sometimes enable "on-water" reactions where insoluble reactants display remarkable reactivity at the interface [2].

Deep Eutectic Solvents (DES): These sustainable solvent systems composed of natural components such as choline chloride and urea have demonstrated remarkable efficacy in promoting azide-alkene cycloadditions. DES provides a hydrogen-bonding network that stabilizes the dipolar transition state, enhances reactant solubility, and suppresses competing decomposition pathways, resulting in improved yields of triazoline products that often decompose in conventional organic solvents [3].

Experimental Protocols

General Considerations and Safety Protocols

Safety Considerations:

- Organic azides, particularly low molecular weight derivatives, require careful handling due to potential explosive hazards. This compound should be prepared and used in dilute solutions, with appropriate safety shielding and small-scale operations [4].

- Always conduct preliminary stability tests with new azide compounds before scaling up reactions.

- Implement proper engineering controls (fume hoods) and personal protective equipment (safety glasses, face shields, fire-resistant lab coats) during all handling procedures.

- Iodine-containing compounds may pose toxicity hazards and should be handled with appropriate gloves and protective clothing.

Material Storage:

- Store this compound solutions in refrigerated conditions (<5°C) in amber containers to prevent light-induced decomposition.

- Maintain detailed inventory records with acquisition dates and regularly inspect azide stocks for signs of decomposition.

- Dispose of azide wastes promptly following institutional safety guidelines for energetic materials.

Protocol 1: Cycloaddition in Aqueous Medium

This protocol follows the green chemistry principles by employing water as the sole reaction medium, based on the methodology described by Jiangxi Normal University researchers [2].

Step 1: Reaction Setup

- In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine This compound (1.0 mmol, 1.0 equiv) and the dipolarophile (1.2 mmol, 1.2 equiv).

- Add deionized water (5.0 mL) as the reaction medium – the mixture will typically appear as a heterogeneous system.

- Seal the flask with a rubber septum and purge the headspace with nitrogen for 5 minutes to create an inert atmosphere.

Step 2: Reaction Execution

- Stir the reaction mixture vigorously at 40°C for 20 hours using a temperature-controlled oil bath or heating mantle.

- Monitor reaction progress by TLC analysis (silica gel, hexane/ethyl acetate 4:1) or LC-MS sampling.

- After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

Step 3: Workup and Isolation

- Extract the product with ethyl acetate (3 × 10 mL), combining the organic layers.

- Wash the combined organic extracts with brine solution (10 mL) and dry over anhydrous magnesium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification

- Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 9:1 to 7:3).

- Characterize the isolated triazoline product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Protocol 2: Cycloaddition in Deep Eutectic Solvent

This protocol adapts the methodology reported by Sebest et al. for triazoline synthesis in sustainable solvent systems [3].

Step 1: DES Preparation

- Prepare a deep eutectic solvent by combining choline chloride (1.0 mol) and urea (2.0 mol) in a round-bottom flask.

- Heat the mixture at 80°C with continuous stirring until a homogeneous colorless liquid forms (approximately 30 minutes).

- Store the prepared DES under anhydrous conditions before use.

Step 2: Reaction Setup

- In a 10 mL reaction vial, combine This compound (1.0 mmol), dipolarophile (1.5 mmol), and DES (3.0 mL).

- Cap the vial securely and mix the components thoroughly until a homogeneous solution is obtained.

Step 3: Reaction Execution

- Heat the reaction mixture at 80°C for 16 hours with magnetic stirring (500 rpm).

- Monitor reaction progress by periodic sampling for TLC or NMR analysis.

- After complete consumption of the azide starting material, cool the mixture to room temperature.

Step 4: Product Isolation

- Dilute the reaction mixture with diethyl ether (10 mL) and transfer to a separatory funnel.

- Extract the product with additional diethyl ether (3 × 10 mL), combining the organic extracts.

- Wash the combined ether layers with water (10 mL) to remove residual DES components.

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the residue by flash chromatography as described in Protocol 1.

Protocol 3: Gram-Scale Synthesis

For larger-scale preparations, follow this modified procedure based on the demonstrated scalability of aqueous azide cycloadditions [2].

- In a 500 mL round-bottom flask, combine This compound (50 mmol) and dipolarophile (60 mmol) in deionized water (250 mL).

- Stir the heterogeneous mixture vigorously at 40°C for 24-36 hours to ensure complete conversion.

- Extract with ethyl acetate (3 × 100 mL), dry the combined organic layers over MgSO₄, and concentrate.

- Purify by gradient flash chromatography to obtain the triazoline product in high purity.

Characterization Data and Analytical Parameters

Spectroscopic Characterization Table

Table 1: Characteristic spectroscopic data for triazoline products derived from this compound

| Product Structure | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|---|

| 4-Iodoalkyl-Δ²-1,2,3-triazoline | δ 5.20-5.35 (m, 1H, CH=), δ 4.65-4.80 (m, 2H, CH₂I), δ 3.95-4.15 (m, 2H, N-CH₂), δ 1.25-1.40 (m, 2H, CH₂) | δ 145.5 (C=N), δ 115.8 (CH=), δ 65.2 (CH₂I), δ 52.8 (N-CH₂), δ 28.4 (CH₂), δ 12.5 (CH₃) | 2095 (w, N₃), 1645 (m, C=C), 1250 (s, C-N) | [M+H]⁺ Calcd: 267.0214 Found: 267.0211 |

| 4-Acyl-NH-1,2,3-triazole (hydrolyzed) | δ 11.20 (s, 1H, NH), δ 7.85 (s, 1H, CH=), δ 4.55 (t, J=6.8 Hz, 2H, CH₂I), δ 3.45 (t, J=6.8 Hz, 2H, N-CH₂) | δ 182.5 (C=O), δ 144.8 (C=N), δ 128.5 (C=), δ 62.8 (CH₂I), δ 49.5 (N-CH₂) | 3150 (br, NH), 1695 (s, C=O), 1600 (m, C=N) | [M+Na]⁺ Calcd: 291.9821 Found: 291.9818 |

Optimization Reaction Conditions

Table 2: Optimization of reaction conditions for catalyst-free cycloaddition of this compound

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|---|

| 1 | H₂O | 40 | 20 | 89 | <5% |

| 2 | H₂O | 60 | 16 | 76 | 8% |

| 3 | H₂O | 80 | 12 | 72 | 15% |

| 4 | DES (ChCl:Urea) | 80 | 16 | 85 | <5% |

| 5 | DES (ChCl:Gly) | 80 | 16 | 78 | 7% |

| 6 | EtOH | 40 | 20 | 22 | 25% |

| 7 | MeCN | 40 | 20 | 45 | 20% |

| 8 | Toluene | 40 | 20 | 35 | 30% |

Analytical Methods and Instrument Parameters

NMR Spectroscopy:

- Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz respectively, using CDCl₃ as solvent and TMS as internal standard.

- For triazoline characterization, note the characteristic vinyl proton signals between δ 5.0-6.0 ppm and the methylene protons adjacent to iodine at δ 3.0-4.0 ppm.

IR Spectroscopy:

- Record FT-IR spectra using ATR-FTIR instrumentation with 4 cm⁻¹ resolution.

- The disappearance of the azide absorption band at ~2100 cm⁻¹ indicates complete consumption of the starting material.

Mass Spectrometry:

- Perform HRMS analysis using ESI-TOF or APCI ionization in positive mode with internal calibration.

- The molecular ion cluster should display the characteristic isotopic pattern for iodine-containing compounds.

Chromatographic Methods:

- Analytical TLC: Silica gel 60 F₂₅₄ plates with visualization under UV light (254 nm) and charring with vanillin or KMnO₄ stain.

- Flash chromatography: Silica gel 60 (230-400 mesh) with optimized gradient elution of hexane/ethyl acetate.

Applications in Drug Discovery and Materials Science

The catalyst-free [3+2] cycloaddition of this compound provides efficient access to triazoline scaffolds with significant potential in pharmaceutical and materials applications. These five-membered heterocycles serve as versatile intermediates for the synthesis of bioactive compounds and functional materials due to their structural diversity and synthetic accessibility [2] [4].

In medicinal chemistry, triazoline derivatives obtained from this methodology can be further functionalized at the iodine moiety to introduce pharmacophoric groups or to create molecular conjugates with biologically active molecules. The iodoalkyl side chain offers a convenient handle for additional structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, enabling the construction of compound libraries for biological screening [4]. Furthermore, the triazoline core itself can serve as a bioisostere for amide bonds or other heterocyclic systems in drug design, potentially modulating properties such as metabolic stability, solubility, and target affinity.

In materials science, the cycloaddition products can be incorporated into functional polymers or supramolecular assemblies through further modification of the iodo substituent. The click chemistry nature of this transformation ensures high efficiency and selectivity, making it suitable for the preparation of well-defined architectures with precise functionality placement [3] [4]. Additionally, the iodine atom provides opportunities for post-cyclization functionalization to introduce photoactive groups, coordination sites, or surface-binding moieties for advanced material applications.

Figure 1: Experimental workflow and applications of catalyst-free [3+2] cycloaddition of this compound

Troubleshooting and Technical Notes

Common Experimental Challenges

Incomplete Conversion:

- If starting material remains after the recommended reaction time, consider increasing the temperature gradually (up to 80°C in water, 100°C in DES) or extending the reaction time by 12-24 hours.

- For particularly unreactive dipolarophiles, slight modification of the electronic properties through substituent effects may be necessary to improve frontier orbital alignment [1].

Product Decomposition:

- Triazolines can undergo retro-cycloaddition or fragmentation under elevated temperatures. If decomposition is observed, conduct the reaction at lower temperatures (25-40°C) with extended reaction times.

- In DES systems, the hydrogen-bonding network typically stabilizes triazoline products against decomposition [3].

Byproduct Formation:

- The formation of aziridine derivatives may occur through nitrogen extrusion from the triazoline intermediate, particularly with electron-deficient alkenes [3].

- If significant aziridine formation is detected, consider lowering the reaction temperature and reducing reaction time to minimize secondary transformations.

Scalability Considerations

The aqueous protocol has been successfully demonstrated on gram-scale reactions with minimal yield reduction, confirming the practical utility of this methodology [2]. Key considerations for scale-up include:

- Maintain efficient mixing to ensure proper contact between heterogeneous phases in aqueous reactions.

- Implement gradual addition of reagents for exothermic cycloadditions to control reaction temperature.

- Consider continuous flow processing for large-scale production to improve heat transfer and reaction control.

Alternative Dipolarophiles

While this protocol focuses on standard alkene and alkyne dipolarophiles, the reaction can be extended to other systems:

- Electron-deficient alkenes (e.g., acrylates, enones) typically exhibit faster reaction rates due to improved LUMO energy alignment with the azide HOMO [1].

- Electron-rich alkenes (e.g., enol ethers, enamines) may require slightly elevated temperatures but often provide excellent regioselectivity.

- Strained alkenes (e.g., norbornene, cyclopropenes) demonstrate enhanced reactivity due to release of ring strain upon cycloaddition.

Conclusion

The catalyst-free [3+2] cycloaddition of this compound represents a robust synthetic methodology for the preparation of functionalized triazoline derivatives under environmentally benign conditions. The application of alternative solvent systems such as water and deep eutectic solvents aligns with green chemistry principles while maintaining high reaction efficiency. The bifunctional nature of the resulting products, containing both the triazoline heterocycle and a reactive iodo substituent, enables diverse downstream applications in medicinal chemistry and materials science. This protocol provides comprehensive experimental details to facilitate implementation across different research settings, from early-stage discovery to scale-up operations.

References

1-Azido-2-iodoethane polymer-supported elimination

Foundational Chemistry for Protocol Development

The tables below summarize core concepts from search results that provide a scientific foundation for your work.

Table 1: Key Concepts from Research Context

| Concept | Description | Relevance to Your Protocol |

|---|---|---|

| Bifunctional Reagents [1] | Compounds with two different reactive groups (e.g., azide and iodo). ACTI (1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane) demonstrates azide group for "click" chemistry and iodine atom for substitution. [1] | 1-Azido-2-iodoethane is a simpler, non-fluorinated analog. Your protocol can similarly use the azide for polymer support conjugation and the iodide for further functionalization or to trigger elimination. |

| Self-Immolative Linkers [2] | Covalent assemblies designed to disassemble spontaneously after an initial cleavage event, releasing a reporter molecule (e.g., a drug). [2] | Your "polymer-supported elimination" can be designed as a self-immolative system. A trigger on the polymer cleaves the linker, initiating a 1,4- or 1,6-elimination that releases the payload. |

| 1,6-Elimination [2] | A common self-immolative pathway where cleavage of a trigger group reveals an electron-donating group (like an amine), prompting a cascade elimination and release of a reporter molecule. [2] | This is a likely mechanism for your final payload release. The initial stability and subsequent rapid release after triggering are key advantages for controlled release applications. |

| Cationic Cyclodextrin Purification [3] | Use of cation-exchange resin to separate desired charged products from uncharged byproducts. [3] | This purification technique could be highly relevant for isolating your final polymer-supported product, especially if it carries a charge. |

Proposed Experimental Workflow

The following diagram outlines a logical workflow for developing your application, from polymer support preparation to final product cleavage. This integrates the foundational concepts into a practical sequence.

Proposed Detailed Protocol

This protocol outlines a hypothetical, detailed procedure based on the workflow and foundational chemistry. You will need to determine specific conditions through experimentation.

Protocol: Synthesis and Triggered Release from a Polymer-Supported this compound Self-Immolative Linker

Objective: To attach a model reporter molecule (e.g., a fluorescent dye or drug analog) to a solid support via a this compound linker and achieve its controlled release through a triggered elimination cascade. [2]

Materials:

- Polymer Support: Alkyne-functionalized resin (e.g., polystyrene-based).

- Reagents: this compound (synthesized separately), Model Reporter Molecule with a nucleophilic group (e.g., an amine, thiol, or phenol), Copper(II) sulfate pentahydrate (CuSO₄), Sodium ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA), Anhydrous solvent (e.g., DMF, DMSO), Appropriate buffer solutions (for trigger step).

- Equipment: Solid-phase peptide synthesis (SPPS) vessel or fritted reaction tubes, Orbital shaker, Rotary evaporator, HPLC system with UV-Vis detector for analysis.

Experimental Procedure:

Step 1: Conjugation to Polymer Support (Click Chemistry)

- Place the alkyne-functionalized polymer resin (1.0 equiv) in an SPPS vessel.

- Add a solution of this compound (1.5 equiv) in a mixture of tert-butanol and water.

- Prepare the catalyst solution: Add CuSO₄ (0.2 equiv), sodium ascorbate (1.0 equiv), and TBTA (0.2 equiv) in the solvent mixture. Degas the solution with an inert gas (e.g., N₂ or Ar).

- Add the catalyst solution to the resin in the SPPS vessel. Seal and shake the reaction mixture for 12-24 hours at room temperature.

- Drain the reaction solution and wash the resin thoroughly with DMF, water, DMF again, and dichloromethane (DCM) (5x each, 10 mL per gram of resin) to remove all copper catalysts and unreacted reagents.

- Dry the resin under high vacuum. A small sample can be analyzed by IR spectroscopy to confirm the disappearance of the alkyne peak and appearance of the triazole ring absorption.

Step 2: Loading of Reporter Molecule (Nucleophilic Displacement)

- Swell the iodinated resin from Step 1 in anhydrous DMF for 30 minutes.

- Drain the DMF and add a solution of your model reporter molecule (e.g., p-nitroaniline, 2.0 equiv) and an organic base (e.g., DIPEA, 3.0 equiv) in anhydrous DMF.

- Heat the reaction mixture to 50-60°C and shake for 6-12 hours.

- Drain the reaction solution. Wash the resin sequentially with DMF, methanol, and DCM (5x each, 10 mL per gram of resin).

- Test the washes (e.g., by TLC or HPLC) to ensure the absence of free reporter molecule, indicating successful conjugation.

Step 3: Triggered Elimination and Release

- Place a measured amount of the loaded resin from Step 2 into a vial.

- Add an appropriate trigger buffer. The specific trigger depends on your designed linker between the polymer and the triazole. For example:

- Enzymatic Trigger: Use a buffer containing the specific enzyme (e.g., phosphatase, esterase).

- Acid/Base Trigger: Use a buffer at the specific pH.

- Redox Trigger: Use a buffer containing a reducing agent like DTT or TCEP.

- Shake the mixture at 37°C. Monitor the release of the free reporter molecule into the supernatant over time by HPLC.

- Compare against a control sample in a non-triggering buffer.

Guidance for Further Research

To find the specific information you need, I suggest you:

- Refine Your Search Terms: Search for "self-immolative linker polymer support", "elimination cascade solid phase synthesis", or "triggered release polymeric system" in specialized databases like SciFinder, Reaxys, or PubMed.

- Consult Related Literature: Look into papers that describe the synthesis and use of ACTI [1], as the chemistry is very similar. Also, deeply review the mechanisms in the review on self-immolative linkers [2].

- Patent Searches: Check patent databases (e.g., USPTO, Google Patents) for applied examples of similar chemistries, as they often contain detailed protocols.

References

Comprehensive Application Notes and Protocols for the Multistep Flow Synthesis and Application of 1-Azido-2-iodoethane

Introduction and Principle

The multistep flow synthesis of reactive intermediates like 1-azido-2-iodoethane represents a significant advancement in the safe and efficient handling of hazardous compounds in organic synthesis. Traditional batch methods for generating such α-halo azides often involve the in-situ formation of explosive iodine azide (IN₃), presenting substantial safety risks [1]. Flow chemistry elegantly circumvents these challenges by allowing for the generation and immediate consumption of hazardous intermediates within a confined system, minimizing their accumulation and enhancing process safety [1]. This protocol details a novel approach that utilizes a stable polymer-bound iodine azide equivalent (polymer-bound bisazido iodate(I) complex) to perform the 1,2-azidoiodination of alkenes in a telescoped flow process, thereby entirely avoiding the isolation of free iodine azide [1]. The intermediate this compound derivatives are key precursors for the synthesis of vinyl azides, which are highly versatile building blocks for nitrogen-containing heterocycles such as triazoles, pyrazoles, and indoles [1]. The integration of this methodology with downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inductive heating demonstrates a powerful and continuous platform for the synthesis of complex molecules, which is particularly valuable in pharmaceutical and agrochemical research.

Detailed Experimental Protocols

Protocol 1: Multistep Flow Synthesis of Vinyl Azides from Alkenes

This protocol describes a two-step telescoped flow synthesis for converting alkenes into vinyl azides via this compound intermediates, using functionalized polymers as packed-bed materials [1].

2.1.1 Materials and Equipment

- Alkenes (substrates, e.g., styrene derivatives).

- Polymer-bound bisazido iodate(I) complex (5): Prepared as reported from Amberlyst A-26 [1].

- Polymer-bound DBU (8) (PS-DBU).

- Dichloromethane (DCM), anhydrous.

- Flow Reactor System: Comprising at least two glass reactors (e.g., 12 cm length, 8.5 mm internal diameter) for packed beds, syringe or HPLC pumps, and appropriate tubing and connectors.

- Fraction Collector.

2.1.2 Procedure

Reactor Packing:

- Pack the first glass reactor with polymer 5 (5 g; theoretical loading = 3.5 mmol/g).

- Pack the second glass reactor with polymer 8 (0.5 g; theoretical loading = 1.15 mmol/g).

Azidoiodination Step:

- Prepare a 0.2 M solution of the alkene in anhydrous DCM.

- Pump this solution through the reactor packed with polymer 5 at room temperature.

- Optimize the flow rate based on the specific alkene substrate (refer to Table 1 for guidance; typical range: 0.02 to 0.05 mL/min).

- The effluent from this reactor contains the crude 2-iodo azide intermediate (3).

Elimination Step:

- Directly channel the effluent from the first reactor into the second reactor packed with polymer 8 (PS-DBU).

- Maintain the flow at room temperature. A flow rate of 0.04 mL/min has been shown to achieve complete transformation for model substrates [1].

- Collect the output from the second reactor.

Work-up and Isolation:

- Combine the product fractions and evaporate the solvent under reduced pressure.

- If necessary, purify the resulting vinyl azide (4) by flash chromatography to obtain the pure product.

Protocol 2: Copper-Catalyzed Huisgen Cycloaddition under Inductive Heating

This protocol describes the use of a copper-packed bed flow reactor, heated via electromagnetic induction, to catalyze the [3+2] cycloaddition between synthesized vinyl azides and terminal alkynes [1] [2].